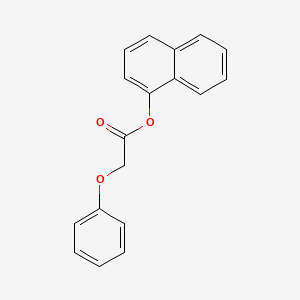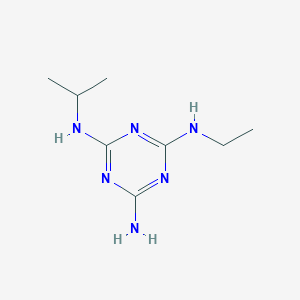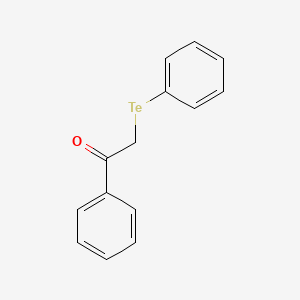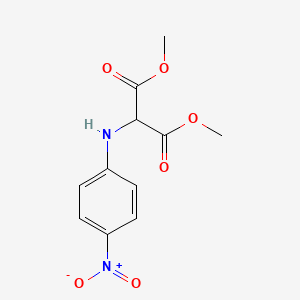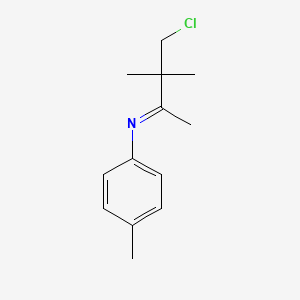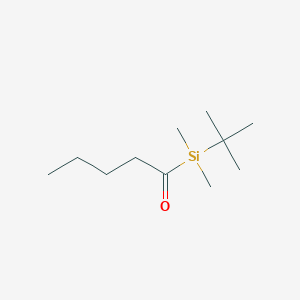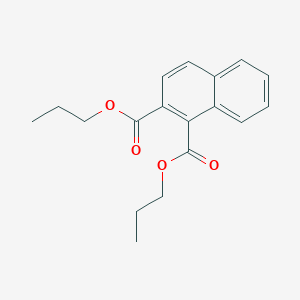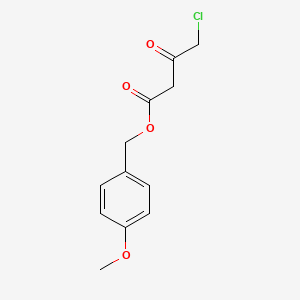
(4-Methoxyphenyl)methyl 4-chloro-3-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methoxyphenyl)methyl 4-chloro-3-oxobutanoate is an organic compound with a complex structure that includes a methoxyphenyl group, a methyl ester, and a chloro-oxo butanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)methyl 4-chloro-3-oxobutanoate typically involves the esterification of 4-methoxybenzyl alcohol with 4-chloro-3-oxobutanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher production rates and consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
(4-Methoxyphenyl)methyl 4-chloro-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the ester can be reduced to form an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of (4-Methoxyphenyl)methyl 4-hydroxybutanoate.
Substitution: Formation of (4-Methoxyphenyl)methyl 4-aminobutanoate or (4-Methoxyphenyl)methyl 4-thiobutanoate.
Aplicaciones Científicas De Investigación
(4-Methoxyphenyl)methyl 4-chloro-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-Methoxyphenyl)methyl 4-chloro-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxyphenyl chloroformate: Shares the methoxyphenyl group but differs in the functional groups attached to the aromatic ring.
4-Chloro-3-methylphenol: Contains a chloro and methyl group on the phenol ring, similar to the chloro and methoxy groups in the target compound.
Uniqueness
(4-Methoxyphenyl)methyl 4-chloro-3-oxobutanoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Propiedades
Número CAS |
113188-30-0 |
|---|---|
Fórmula molecular |
C12H13ClO4 |
Peso molecular |
256.68 g/mol |
Nombre IUPAC |
(4-methoxyphenyl)methyl 4-chloro-3-oxobutanoate |
InChI |
InChI=1S/C12H13ClO4/c1-16-11-4-2-9(3-5-11)8-17-12(15)6-10(14)7-13/h2-5H,6-8H2,1H3 |
Clave InChI |
LDNWESRERZDZLH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)COC(=O)CC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


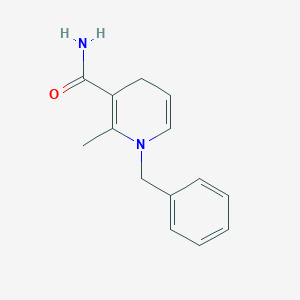
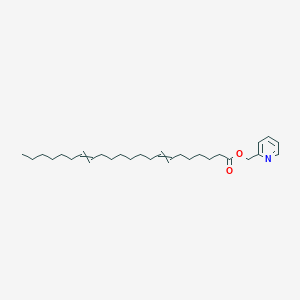

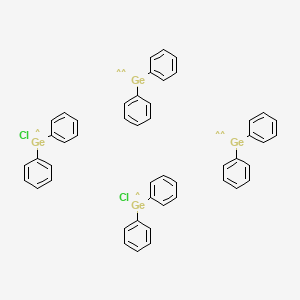
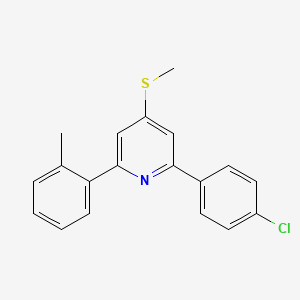
![Bis[2,6-di(propan-2-yl)phenyl] benzene-1,2-dicarboxylate](/img/structure/B14307884.png)
![N,N-Dibutyl-2-[(octyloxy)methyl]cyclohexan-1-amine](/img/structure/B14307886.png)
